[2-(benzylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol
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Overview
Description
“[2-(benzylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol” is a chemical compound with the CAS Number: 338414-89-4 . It has a molecular weight of 310.42 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H18N2OS/c21-13-17-11-19-18 (22-14-16-9-5-2-6-10-16)20 (17)12-15-7-3-1-4-8-15/h1-11,21H,12-14H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is solid in its physical form .Scientific Research Applications
Methanol in Chemical Synthesis
Methanol plays a crucial role in chemical synthesis processes such as the formation of methyl tert-butyl ether (MTBE) through catalytic synthesis, which is significant for improving fuel performance and reducing emissions of hazardous components. The catalytic activity, mechanism, and kinetics of methanol-related reactions have been extensively studied to optimize these processes (Bielański et al., 2003).
Methanol in Environmental Science
Research has explored the use of methanol as a solvent and reactant in the treatment of organic pollutants. The degradation and transformation of recalcitrant compounds in wastewater have been achieved using enzymes in the presence of methanol as a substrate. This enzymatic approach has shown promise in enhancing the efficiency of degradation processes for various organic pollutants (Husain & Husain, 2007).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .
Properties
IUPAC Name |
(2-benzylsulfanyl-3-methylimidazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-14-11(8-15)7-13-12(14)16-9-10-5-3-2-4-6-10/h2-7,15H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBSHKAIMAQDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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